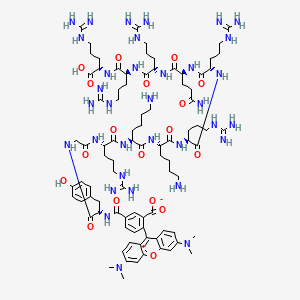

TAT (47-57), TAMRA-labeled

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

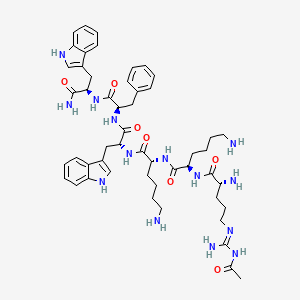

TAT (47-57), TAMRA-labeled is a fluorescently labeled peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is known for its cell-penetrating properties, which allow it to cross cell membranes and deliver various molecular cargoes into cells. The TAMRA label, which stands for tetramethylrhodamine, is a fluorescent dye that enables the visualization and tracking of the peptide within biological systems.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TAT (47-57), TAMRA-markiert beinhaltet die Festphasenpeptidsynthese (SPPS), ein weit verbreitetes Verfahren zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Die Peptidsequenz für TAT (47-57) lautet TAMRA-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH. Jede Aminosäure wird schrittweise hinzugefügt, wobei Deprotektions- und Kupplungsreaktionen in jedem Schritt stattfinden.

Die TAMRA-Markierung wird durch eine Konjugationsreaktion eingeführt, bei der der fluoreszierende Farbstoff kovalent an das Peptid gebunden wird. Dies wird in der Regel mit einem Kupplungsreagenz wie N,N'-Diisopropylcarbodiimid (DIC) oder N-Hydroxysuccinimide (NHS)-Ester erreicht. Das Endprodukt wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von TAT (47-57), TAMRA-markiert folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatische Peptidsynthesizer werden eingesetzt, um den Prozess zu rationalisieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Reinigungsverfahren, wie z. B. präparativer HPLC, stellt sicher, dass das Endprodukt strengen Qualitätsstandards entspricht.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TAT (47-57), TAMRA-markiert unterliegt aufgrund des Vorhandenseins funktioneller Gruppen in seiner Struktur hauptsächlich Konjugationsreaktionen. Diese Reaktionen umfassen:

Amidbindungsbildung: Die Kupplung des TAMRA-Farbstoffs an das Peptid beinhaltet die Bildung einer Amidbindung.

Disulfidbrückenbildung: Wenn das Peptid Cysteinreste enthält, können sich Disulfidbrücken bilden, die die Peptidstruktur stabilisieren.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), N-Hydroxysuccinimide (NHS)-Ester.

Lösungsmittel: Dimethylformamid (DMF), Dichlormethan (DCM).

Bedingungen: Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Kupplung zu erleichtern.

Hauptprodukte, die gebildet werden

Das wichtigste Produkt ist das TAT (47-57), TAMRA-markierte Peptid. Nebenprodukte können unvollständige Sequenzen oder Peptide mit falschen Modifikationen sein, die während der Reinigung entfernt werden.

Wissenschaftliche Forschungsanwendungen

TAT (47-57), TAMRA-markiert hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Zellbiologie: Wird verwendet, um zelluläre Aufnahmemechanismen und den intrazellulären Transport aufgrund seiner zellpenetrierenden Eigenschaften zu untersuchen.

Molekulare Bildgebung: Die TAMRA-Markierung ermöglicht die Visualisierung des Peptids in Zellen und unterstützt die Untersuchung zellulärer Prozesse.

Arzneimittelverabreichung: Dient als Träger für die Abgabe therapeutischer Moleküle in Zellen, wodurch deren Bioverfügbarkeit und Wirksamkeit gesteigert werden.

Biochemie: Wird in Assays zur Untersuchung von Protein-Protein-Wechselwirkungen und anderen biochemischen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von TAT (47-57), TAMRA-markiert beinhaltet seine Fähigkeit, Zellmembranen zu durchdringen. Dies liegt in erster Linie am Vorhandensein von positiv geladenen Argininresten, die mit den negativ geladenen Komponenten der Zellmembran interagieren. Das Peptid kann durch direkte Penetration oder Endozytose die Membran durchqueren. Sobald es sich im Inneren der Zelle befindet, ermöglicht die TAMRA-Markierung die Verfolgung und Visualisierung und liefert Einblicke in zelluläre Prozesse und das intrazelluläre Schicksal des Peptids.

Wirkmechanismus

The mechanism of action of TAT (47-57), TAMRA-labeled involves its ability to penetrate cell membranes. This is primarily due to the presence of positively charged arginine residues, which interact with the negatively charged components of the cell membrane. The peptide can translocate across the membrane through direct penetration or endocytosis. Once inside the cell, the TAMRA label allows for tracking and visualization, providing insights into cellular processes and the intracellular fate of the peptide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Penetratin: Ein weiteres zellpenetrierendes Peptid, das vom Antennapedia-Homeodomänen abgeleitet ist.

Transportan: Ein chimäres Peptid, das Sequenzen aus dem Neuropeptid Galanin und dem Wespenvenomgift Mastoparan kombiniert.

Argininreiche Peptide: Andere Peptide, die reich an Argininresten sind, wie z. B. Polyarginin, die ebenfalls zellpenetrierende Eigenschaften aufweisen.

Einzigartigkeit

TAT (47-57), TAMRA-markiert ist einzigartig aufgrund seiner Herkunft vom HIV-TAT-Protein, das sehr effizient Zellmembranen durchdringt. Die TAMRA-Markierung bietet eine Doppelfunktion der Zellpenetration und Fluoreszenz, was es zu einem wertvollen Werkzeug für Applikationen in der Abgabe und Bildgebung macht. Seine Fähigkeit, eine Vielzahl von molekularen Frachten, einschließlich Proteinen, Nukleinsäuren und kleinen Molekülen, zu transportieren, hebt es von anderen zellpenetrierenden Peptiden ab.

Eigenschaften

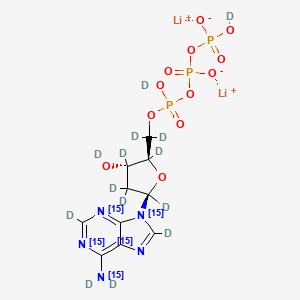

Molekularformel |

C89H138N34O18 |

|---|---|

Molekulargewicht |

1972.3 g/mol |

IUPAC-Name |

5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C89H138N34O18/c1-122(2)50-26-31-54-67(45-50)141-68-46-51(123(3)4)27-32-55(68)71(54)53-30-25-49(44-56(53)82(137)138)72(127)121-66(43-48-23-28-52(124)29-24-48)73(128)111-47-70(126)112-57(17-9-37-105-84(93)94)74(129)113-58(15-5-7-35-90)75(130)114-59(16-6-8-36-91)76(131)115-60(18-10-38-106-85(95)96)77(132)116-62(20-12-40-108-87(99)100)79(134)119-64(33-34-69(92)125)81(136)118-61(19-11-39-107-86(97)98)78(133)117-63(21-13-41-109-88(101)102)80(135)120-65(83(139)140)22-14-42-110-89(103)104/h23-32,44-46,57-66H,5-22,33-43,47,90-91H2,1-4H3,(H39-,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |

InChI-Schlüssel |

SBPFRRAEZMGLCO-ZMNJVXFMSA-N |

Isomerische SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(=O)[O-] |

Kanonische SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)

![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)